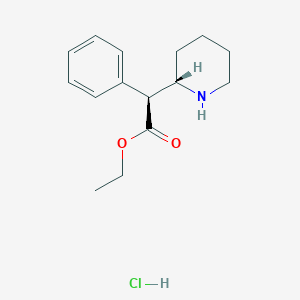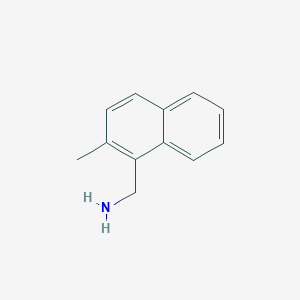
1-(Aminomethyl)-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-2-methylnaphthalene, also known as 1-AM-2-MN, is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless to yellowish liquid with a strong, sweet odor. 1-AM-2-MN has been widely studied for its potential use as a fluorescent probe for biological imaging and as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-2-methylnaphthalene involves the oxidation of the amino group by ROS, which results in the formation of a fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell. This mechanism allows for the selective detection of ROS in living cells.
Biochemische Und Physiologische Effekte
1-(Aminomethyl)-2-methylnaphthalene has been shown to have minimal toxicity in living cells and has no significant effect on cell viability or proliferation. It has been used successfully in the detection of ROS in various cell types, including cancer cells, neuronal cells, and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Aminomethyl)-2-methylnaphthalene is its selectivity for ROS. This allows for the specific detection of ROS in living cells without interference from other cellular components. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is relatively easy to synthesize and has a long shelf life.
One limitation of 1-(Aminomethyl)-2-methylnaphthalene is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence of the product, which can lead to inaccurate results. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is not suitable for the detection of certain types of ROS, such as hydrogen peroxide.
Zukünftige Richtungen
There are several future directions for the use of 1-(Aminomethyl)-2-methylnaphthalene in scientific research. One potential application is in the study of oxidative stress in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential application is in the development of new fluorescent probes for the detection of other cellular components, such as metal ions and neurotransmitters.
Conclusion
In conclusion, 1-(Aminomethyl)-2-methylnaphthalene is a valuable tool for scientific research, particularly in the detection of reactive oxygen species in living cells. Its selectivity for ROS and ease of synthesis make it a promising candidate for future research in the field of cellular imaging.
Synthesemethoden
The synthesis of 1-(Aminomethyl)-2-methylnaphthalene can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylnaphthalene with formaldehyde and ammonium chloride in the presence of a catalyst. Another method involves the reaction of 2-methylnaphthalene with paraformaldehyde and ammonia in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-2-methylnaphthalene has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe for biological imaging, particularly in the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes. The ability of 1-(Aminomethyl)-2-methylnaphthalene to selectively detect ROS makes it a valuable tool for studying the role of ROS in various cellular processes.
Eigenschaften
CAS-Nummer |
158616-85-4 |
|---|---|
Produktname |
1-(Aminomethyl)-2-methylnaphthalene |
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(2-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
WMRVYQNEOLTIMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
Synonyme |
(2-METHYLNAPHTHALEN-1-YL)METHANAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



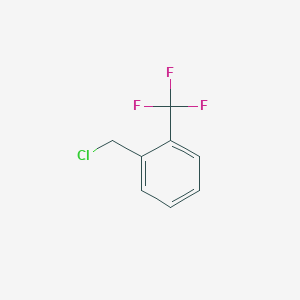
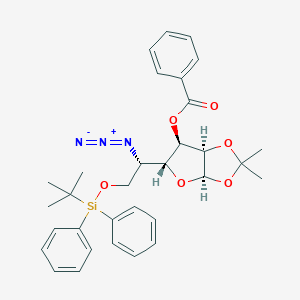
![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)
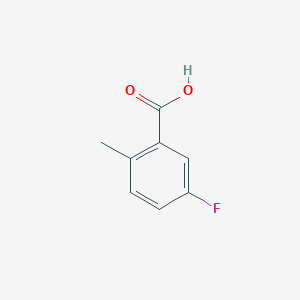
![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
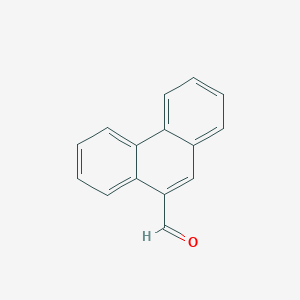
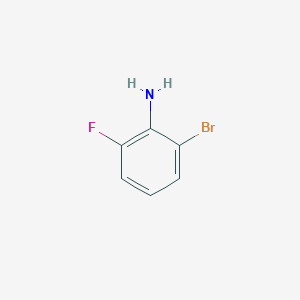
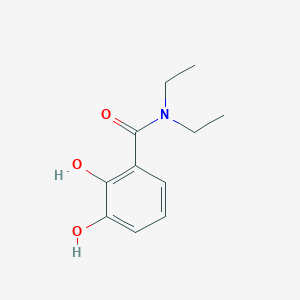
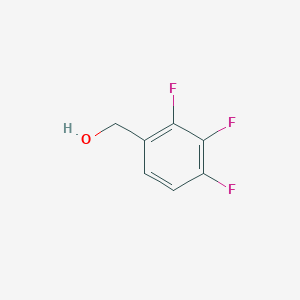
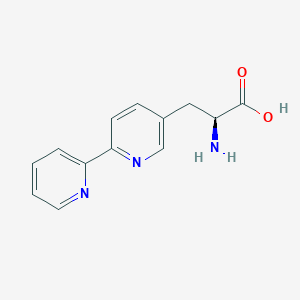
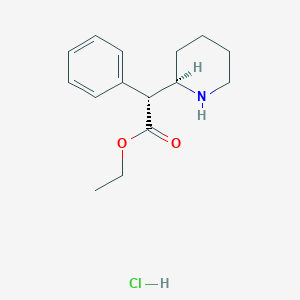
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
